3-(4-甲基吡啶-3-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

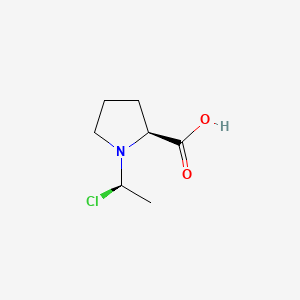

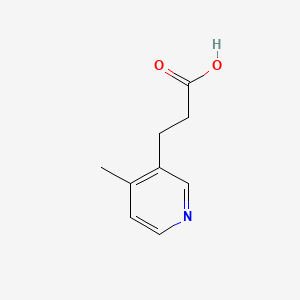

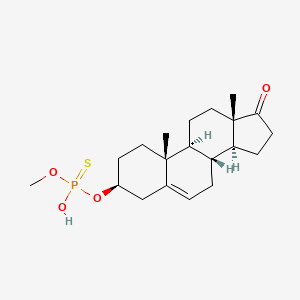

“3-(4-Methylpyridin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 1023817-41-5 . It has a molecular weight of 165.19 . The compound is stored at room temperature and appears as a white to yellow solid .

Molecular Structure Analysis

The molecular structure of “3-(4-Methylpyridin-3-yl)propanoic acid” is represented by the linear formula C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-7-4-5-10-8 (6-7)2-3-9 (11)12/h4-6H,2-3H2,1H3, (H,11,12) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methylpyridin-3-yl)propanoic acid” include its molecular weight of 165.19 , its linear formula C9H11NO2 , and its storage at room temperature . It appears as a white to yellow solid .

科学研究应用

Use in Organic Synthesis

4-Methylpyridine-3-boronic acid, a derivative of 4-Methyl-3-pyridinepropanoic acid, is used in organic synthesis . It’s a part of the Thermo Scientific Chemicals product portfolio .

Role in Protodeboronation

This compound plays a role in the protodeboronation of pinacol boronic esters, a process that is crucial in the formal anti-Markovnikov hydromethylation of alkenes . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Use in Total Synthesis

The protodeboronation process, in which this compound is involved, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Antimicrobial Activity

Derivatives of 3-(4-Methylpyridin-3-yl)propanoic acid have shown antimicrobial activity. For instance, it was found that certain compounds inhibited the growth of yeast-like fungi Candida albicans .

Antibacterial Activity

Some derivatives of this compound have shown promising antibacterial activity. For example, a dimethylpyrole containing derivative showed favorable activity against A. baumannii .

Use in the Preparation of Pyridine Derivatives

Magnetically recoverable catalysts have been used in the preparation of pyridine derivatives, an important category of heterocyclic compounds that show a wide range of excellent biological activities .

Role in the Synthesis of Optically Active Compounds

Optically active Cbz-protected cis-4-phenyl-2-pipecolic acid derivative can be achieved by catalytic hydrogenation of 4-phenylpicolinic acid .

Use in the Synthesis of Bioactive Agents

Compounds possessing imidazo [4,5-b]pyridine or imidazo [4,5-c]pyridine cores, which can be synthesized from 4-Methyl-3-pyridinepropanoic acid, have been found to have various biological activities .

属性

IUPAC Name |

3-(4-methylpyridin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-4-5-10-6-8(7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHZMMYMZLREKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668580 |

Source

|

| Record name | 3-(4-Methylpyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpyridin-3-yl)propanoic acid | |

CAS RN |

129483-51-8 |

Source

|

| Record name | 3-(4-Methylpyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B589865.png)